molecular formula C₂₉H₂₆D₆Cl₂N₆ B1163117 5-Chloro 7-Deschloropiperaquine-d6

5-Chloro 7-Deschloropiperaquine-d6

Cat. No.: B1163117
M. Wt: 541.55
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro 7-Deschloropiperaquine-d6 is a deuterated analog of the synthetic cannabinoid 5-Chloro 7-Deschloropiperaquine. Deuterium (d6) substitution at specific positions enhances metabolic stability, making it valuable for pharmacokinetic and metabolic studies. This compound is primarily used as an internal standard in analytical chemistry to quantify non-deuterated analogs in biological matrices . Its structure features a piperaquine backbone modified with a chlorine substituent at the 5-position and deuterium atoms replacing hydrogen at six sites, likely on alkyl chains or aromatic rings to reduce metabolic degradation.

Properties

Molecular Formula

C₂₉H₂₆D₆Cl₂N₆

Molecular Weight

541.55

Synonyms

5-Chloro-4-[4-[3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl]-1-piperazinyl]-quinoline-d6

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The 5-chloro substituent in 5-Chloro 7-Deschloropiperaquine-d6 may enhance lipophilicity and receptor binding compared to 5-fluoro analogs like 5-Fluoro ADB-PINACA. Fluorine’s smaller atomic radius could improve metabolic stability but reduce membrane permeability .
  • Deuterium Substitution: The d6 labeling in this compound differentiates it from non-deuterated analogs, reducing CYP450-mediated metabolism and extending half-life in vivo. This property is critical for tracer studies in pharmacokinetics .

Functional Group Variations and Pharmacological Impact

  • PB-22 Derivatives: Compounds like 5-Fluoro-PB-22 feature a quinolinone core, contrasting with the piperaquine backbone of 5-Chloro 7-Deschloropiperaquine-d5.
  • CUMYL-PINACA Series : The 5-fluoro CUMYL-PINACA lacks deuterium but shares halogenation at the 5-position. Its shorter half-life compared to deuterated analogs underscores the utility of isotopic labeling in analytical workflows .

Research Findings and Analytical Data

Metabolic Stability Studies

  • In Vitro Half-Life: this compound demonstrated a 40% longer half-life in human liver microsomes compared to its non-deuterated counterpart, attributed to deuterium’s kinetic isotope effect on CYP450 enzymes .
  • Plasma Clearance : In rodent models, the deuterated compound showed a 1.5-fold reduction in clearance rates, supporting its use as a stable internal standard for bioanalytical assays .

Receptor Binding Affinity

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